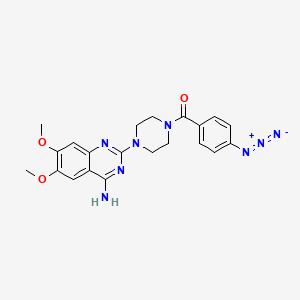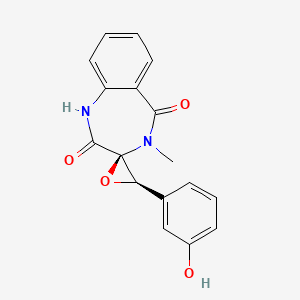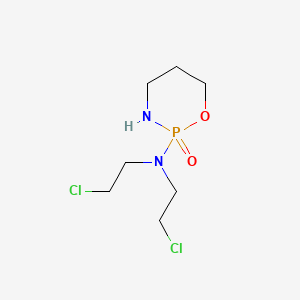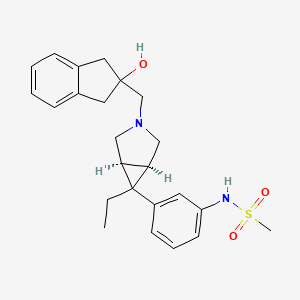
CP-866087
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CP-866087 is a novel, potent, and selective mu opioid receptor antagonist. It has been primarily investigated for its potential therapeutic applications in treating alcohol abuse and dependence, as well as female sexual arousal disorder . The compound has shown promising preclinical efficacy in reducing alcohol intake and has been evaluated in clinical trials for its safety and tolerability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CP-866087 involves a palladium-catalyzed cyclopropanation of internal alkenes with N-tosylhydrazones . This method provides a practical route to the compound, ensuring high yield and purity. The reaction conditions typically include the use of palladium catalysts, N-tosylhydrazones, and internal alkenes under controlled temperature and pressure .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis route involving palladium-catalyzed cyclopropanation can be scaled up for industrial production. The use of efficient catalysts and optimized reaction conditions ensures the feasibility of large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: CP-866087 primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents, nucleophiles, and bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield halogenated derivatives, while oxidation reactions can produce ketones or carboxylic acids .
Scientific Research Applications
Mechanism of Action
CP-866087 exerts its effects by selectively binding to mu opioid receptors, thereby blocking the activation of these receptors by endogenous opioids . This antagonistic action interferes with the dopaminergic signaling pathways in the brain, which are associated with the reward system and addictive behaviors . By inhibiting these pathways, this compound reduces the reinforcing effects of substances like alcohol, making it a potential therapeutic agent for treating addiction .
Comparison with Similar Compounds
Naltrexone: A non-selective opioid antagonist used for treating alcohol and opioid dependence.
Naloxone: Another non-selective opioid antagonist commonly used to reverse opioid overdoses.
Nalmefene: A selective opioid receptor antagonist used for reducing alcohol consumption.
Comparison: CP-866087 is unique in its high selectivity for mu opioid receptors, which distinguishes it from other non-selective opioid antagonists like naltrexone and naloxone . This selectivity potentially reduces the risk of side effects associated with non-selective antagonism and enhances its therapeutic efficacy for specific conditions .
Properties
CAS No. |
519052-02-9 |
|---|---|
Molecular Formula |
C24H30N2O3S |
Molecular Weight |
426.6 g/mol |
IUPAC Name |
N-[3-[(1R,5S)-6-ethyl-3-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-3-azabicyclo[3.1.0]hexan-6-yl]phenyl]methanesulfonamide |
InChI |
InChI=1S/C24H30N2O3S/c1-3-24(19-9-6-10-20(11-19)25-30(2,28)29)21-14-26(15-22(21)24)16-23(27)12-17-7-4-5-8-18(17)13-23/h4-11,21-22,25,27H,3,12-16H2,1-2H3/t21-,22+,24? |
InChI Key |
ZBVPUFSKFGYNLC-RIKCKFAHSA-N |
SMILES |
CCC1(C2C1CN(C2)CC3(CC4=CC=CC=C4C3)O)C5=CC(=CC=C5)NS(=O)(=O)C |
Isomeric SMILES |
CCC1([C@H]2[C@@H]1CN(C2)CC3(CC4=CC=CC=C4C3)O)C5=CC(=CC=C5)NS(=O)(=O)C |
Canonical SMILES |
CCC1(C2C1CN(C2)CC3(CC4=CC=CC=C4C3)O)C5=CC(=CC=C5)NS(=O)(=O)C |
Appearance |
Solid powder |
Key on ui other cas no. |
519052-02-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CP-866087; CP866087; CP 866087; UNII-MDH21334PI; CP-866,087. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


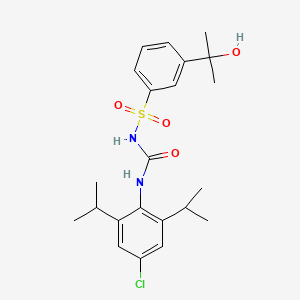
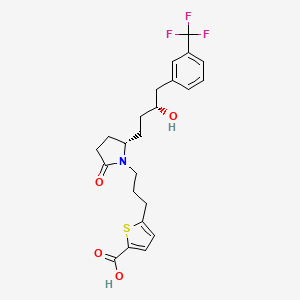

![N-benzyl-2-[6-fluoro-2-methyl-3-(pyridin-4-ylmethylidene)inden-1-yl]acetamide;hydrochloride](/img/structure/B1669496.png)
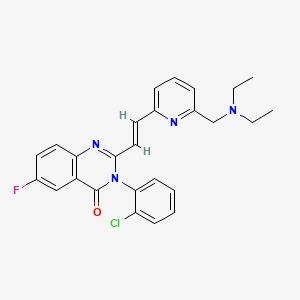
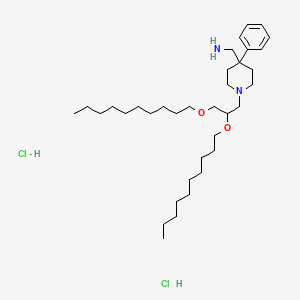
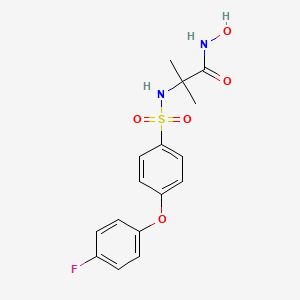
![Phenol, 5-(1,1-dimethylheptyl)-2-[(1S,3R)-3-hydroxycyclohexyl]-](/img/structure/B1669502.png)
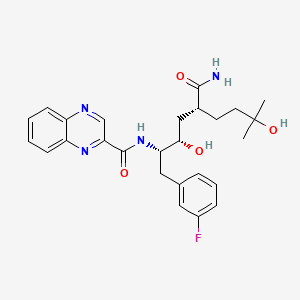
![(2R,4R,4aR,6S,8aS)-6-(hydroxymethyl)-4-[2-hydroxy-4-(2-methyloctan-2-yl)phenyl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-ol](/img/structure/B1669507.png)
![5-(1,1-Dimethylheptyl)-2-[5-hydroxy-2-(3-hydroxypropyl)cyclohexyl]phenol](/img/structure/B1669508.png)
